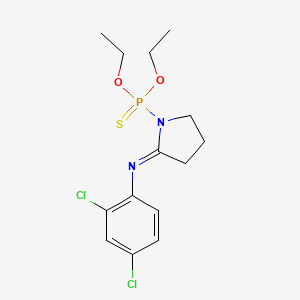

O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate

Description

. This compound is fat-soluble and has been utilized to protect crops from pests, ensuring better yield and quality.

Properties

CAS No. |

51170-88-8 |

|---|---|

Molecular Formula |

C14H19Cl2N2O2PS |

Molecular Weight |

381.3 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-1-diethoxyphosphinothioylpyrrolidin-2-imine |

InChI |

InChI=1S/C14H19Cl2N2O2PS/c1-3-19-21(22,20-4-2)18-9-5-6-14(18)17-13-8-7-11(15)10-12(13)16/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

ZUKDVWDQVMTXAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(N1CCCC1=NC2=C(C=C(C=C2)Cl)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate involves the reaction of 2,4-dichlorophenol with diethyl thiophosphoryl chloride . This reaction requires careful control of conditions to ensure the formation of the desired product and minimize by-products. Industrial production methods typically involve large-scale synthesis under controlled conditions to maintain product purity and yield.

Chemical Reactions Analysis

O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate undergoes several types of chemical reactions:

Hydrolysis: It can be hydrolyzed in the presence of strong acids or bases.

Oxidation: The compound is susceptible to oxidative degradation, leading to the formation of more toxic metabolites.

Substitution: The compound can undergo substitution reactions, particularly involving the phosphorothioate group.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions include more polar conjugates and various degradation products.

Scientific Research Applications

O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of organophosphorus pesticides.

Biology: Research on its effects on various pests and its mechanism of action on the nervous system.

Medicine: Studies on its potential toxicological effects and antidotes for organophosphate poisoning.

Mechanism of Action

The mechanism of action of O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of the target pests. The molecular targets and pathways involved include the acetylcholinesterase enzyme and the cholinergic signaling pathway.

Comparison with Similar Compounds

O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate is compared with other organophosphorus compounds such as:

Parathion: Another organophosphate insecticide with a similar mechanism of action but higher toxicity to non-target organisms.

Malathion: A less toxic organophosphate used in both agricultural and residential pest control.

Chlorpyrifos: Widely used in agriculture but has raised concerns due to its potential health effects on humans.

The uniqueness of this compound lies in its specific structure, which provides a balance between efficacy and safety, making it a valuable tool in pest management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.